3,3-Bis(4-chlorophenoxy)-3H-diazirene
Description
Historical Development of Diazirine Synthesis and Reactivity
The synthesis of diazirines has evolved significantly since their initial discovery. Generally, synthetic routes commence from ketones, which are converted into diaziridines, the saturated three-membered ring precursors to diazirines. wikipedia.org This transformation often involves a multi-step process that includes oximation of the ketone, followed by tosylation or mesylation, and subsequent treatment with ammonia (B1221849) to form the diaziridine ring. wikipedia.org
The final and critical step is the oxidation of the diaziridine to the corresponding diazirine. wikipedia.org A variety of oxidizing agents have been employed for this purpose, including silver oxide (Ag₂O), iodine with triethylamine, chromium-based reagents (e.g., Jones oxidation), and oxalyl chloride. wikipedia.orgmdpi.com These methods paved the way for the synthesis of a wide array of substituted diazirines, tailored for specific applications.
Upon activation by ultraviolet (UV) light or heat, diazirines undergo extrusion of a nitrogen molecule (N₂) to form a carbene. wikipedia.orgresearchgate.net This highly reactive intermediate can then insert into various chemical bonds, including C-H, N-H, and O-H bonds, allowing for the formation of covalent linkages with nearby molecules. wikipedia.orgenamine.net This reactivity is the cornerstone of their use in crosslinking studies and for probing biological interactions. wikipedia.orgontosight.ai
Structural Classification and Nomenclature of Substituted Diazirenes
The nomenclature and classification of diazirines are based on the substituents attached to the single carbon atom of the heterocyclic ring.
The fundamental structure of this class of compounds is the 3H-diazirine ring. It consists of a strained, three-membered ring composed of one carbon and two nitrogen atoms, with a double bond between the nitrogens. wikipedia.org This arrangement is isomeric with linear diazo compounds (>C=N=N) but often exhibits greater stability, particularly in acidic or basic conditions. wikipedia.orgnih.gov The geometry of the ring forces specific bond angles and lengths, contributing to its unique reactivity. thieme-connect.com For instance, in the parent 3H-diazirine, the N-N bond distance is approximately 1.228 Å and the C-N distance is about 1.481 Å. thieme-connect.com
Diazirines are often classified based on the nature of the two substituents attached to the carbon atom (the C-3 position). This leads to several major categories:
3,3-Dialkyl Diazirines : These compounds bear two alkyl groups. An example is 3,3-dimethyldiazirine. ontosight.ai Dialkyl diazirines typically generate singlet carbenes upon activation. rsc.org
3-Alkyl-3-aryl Diazirines : These possess one alkyl and one aryl substituent.
3,3-Diaryl Diazirines : These have two aryl groups attached to the carbon.
Halogenated Diazirines : This class includes diazirines with one or more halogen atoms as substituents, or halogenated moieties on the substituent groups. nih.gov
3,3-Diaryloxy Diazirines : The subject of this article, 3,3-Bis(4-chlorophenoxy)-3H-diazirene, falls into this category, where two aryloxy groups are bonded to the diazirine carbon.
This classification is crucial as the substituents profoundly influence the diazirine's stability, its activation properties (photochemical or thermal), and the nature of the resulting carbene. rsc.orgresearchgate.net
Significance of Aryl and Aryloxy Substituents in Diazirine Chemistry
The electronic properties of the substituents at the C-3 position are paramount in dictating the chemical behavior of the diazirine and its corresponding carbene.
Aryl substituents play a significant role in the chemistry of diazirines. rsc.orgharvard.edu The aromatic ring can influence the electronic structure of the diazirine, affecting its stability and the wavelength of light required for photoactivation. researchgate.net Furthermore, the electronic nature of the aryl group (whether it is electron-donating or electron-withdrawing) has a strong effect on the spin state of the carbene formed upon nitrogen extrusion. wikipedia.orgrsc.org
For example, an unsubstituted phenyldiazirine can produce a singlet carbene, while aryl groups with strong electron-withdrawing substituents, such as a trifluoromethyl group, tend to favor the formation of triplet carbenes. wikipedia.org Electron-donating groups on the aromatic ring can enhance the rate of C-H insertion reactions of the resulting carbene. rsc.orgnih.govresearchgate.net The presence of an aromatic moiety is also a key feature in the widely used 3-phenyl-3-(trifluoromethyl)diazirine (TPD) scaffold, a cornerstone in photoaffinity labeling. researchgate.netnih.gov
| Substituent Property | Effect on Diazirine/Carbene | Reference |
| Electron-Donating Aryl Group | Can stabilize the singlet carbene state | wikipedia.org |
| Electron-Withdrawing Aryl Group | Can favor the formation of triplet carbenes | wikipedia.org |
| Electron-Rich Aryl Group | Enhances efficacy toward C-H insertion | rsc.orgnih.gov |
The introduction of halogenated phenoxy groups, as in 3,3-Bis(4-chlorophenoxy)-3H-diazirene, combines the effects of an aryloxy substituent with those of halogenation. The phenoxy group itself provides an aromatic system connected via an oxygen atom. The chlorine atom, being a halogen, is an electron-withdrawing group through induction but can also donate electron density through resonance.
Properties
CAS No. |
651306-54-6 |
|---|---|
Molecular Formula |
C13H8Cl2N2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Bis 4 Chlorophenoxy 3h Diazirene and Analogues
Retrosynthetic Analysis of 3,3-Bis(4-chlorophenyl)-3H-diazirene
A retrosynthetic analysis of 3,3-Bis(4-chlorophenyl)-3H-diazirine reveals a logical and widely adopted synthetic route. The primary disconnection breaks the nitrogen-nitrogen double bond (N=N) of the diazirine ring, which points to an oxidation reaction as the final synthetic step. This disconnection identifies the corresponding diaziridine, 3,3-Bis(4-chlorophenyl)diaziridine, as the immediate precursor.
Further disconnection of the diaziridine intermediate involves breaking the two carbon-nitrogen single bonds. This step leads back to a suitable diaryl ketone precursor, bis(4-chlorophenyl) ketone, and a nitrogen source. The formation of the diaziridine ring from a ketone is typically achieved through a sequence involving oximation and subsequent amination with cyclization, or via direct reaction with aminating agents. This multi-step approach, starting from a ketone, is the most common and versatile method for preparing 3,3-disubstituted diazirines. wikipedia.orgmdpi.comnih.gov
Precursor Synthesis: Ketone and Diaziridine Formation
The synthesis of the diazirine ring is contingent on the successful preparation of its key precursors: the diaryl ketone and the subsequent diaziridine intermediate.
The key carbonyl precursor for the target molecule is bis(4-chlorophenyl) ketone, also known as 4,4'-dichlorobenzophenone. medchemexpress.comambeed.com This aromatic ketone is a stable, commercially available compound that can also be synthesized through several established methods. A prevalent laboratory and industrial method is the Friedel-Crafts acylation. This reaction typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Another common route is the oxidation of the corresponding diarylmethane, bis(4-chlorophenyl)methane. Various oxidizing agents can be employed for this transformation. The choice of method depends on factors such as scale, cost, and available starting materials.
Table 1: Selected Synthetic Routes to Bis(4-chlorophenyl) Ketone
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Typical Conditions |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Chlorobenzene | 4-Chlorobenzoyl Chloride | AlCl₃ | Inert solvent, 0°C to RT |
The conversion of the ketone to the diaziridine is a critical two-stage process. wikipedia.org
First, the ketone undergoes oximation . Bis(4-chlorophenyl) ketone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as pyridine. This reaction converts the carbonyl group into an oxime (-C=N-OH).
Second, the oxime is activated and undergoes amination to form the diaziridine ring. The hydroxyl group of the oxime is a poor leaving group, so it is typically converted into a better one, such as a tosylate or mesylate. wikipedia.org This is achieved by reacting the oxime with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. The resulting O-sulfonylated oxime is then treated with ammonia (B1221849) (NH₃), often in its liquid form at low temperatures or as a concentrated solution in an alcohol like methanol. mdpi.comnih.govnih.gov The ammonia displaces the tosylate or mesylate group and attacks the imine carbon, leading to an intramolecular cyclization that forms the stable diaziridine ring. mdpi.comnih.gov
An alternative, more direct method involves reacting the ketone with ammonia in the presence of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) to form the diaziridine in a one-pot fashion. wikipedia.orgmdpi.comrsc.org
Oxidation Strategies for 3H-Diazirine Ring Formation
The final step in the synthesis is the dehydrogenation of the diaziridine intermediate to form the N=N double bond of the 3H-diazirine ring. This transformation requires a mild oxidizing agent to avoid decomposition of the strained ring system.
One of the most common and reliable methods for the oxidation of diaziridines is the use of an iodine-triethylamine (I₂-Et₃N) system. wikipedia.orgnih.govnih.gov In this procedure, the diaziridine is dissolved in an inert solvent, such as dichloromethane or diethyl ether, and treated with iodine in the presence of triethylamine. The triethylamine acts as a base to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product. This method is generally effective for a wide range of diaziridines, including diaryl-substituted ones, and often provides good yields of the corresponding diazirine. mdpi.comnih.gov
While the iodine-triethylamine system is widely used, several other oxidative methods have been successfully employed for the synthesis of diazirines. The choice of oxidant can be crucial, especially when sensitive functional groups are present in the molecule. researchgate.net
Table 2: Common Oxidizing Systems for Diaziridine to Diazirine Conversion
| Oxidizing Agent/System | Description | Reference |
|---|---|---|
| Silver(I) Oxide (Ag₂O) | A mild and frequently used heterogeneous oxidant. wikipedia.orgnih.govnih.govresearchgate.net | wikipedia.orgnih.govnih.govresearchgate.net |
| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidant, typically used for robust substrates. | wikipedia.org |
| Manganese Dioxide (MnO₂) | An effective oxidant for this transformation. | researchgate.net |
| Swern Oxidation Reagents | (COCl)₂/DMSO, followed by a hindered base like Et₃N. | nih.gov |
| Phenyliodine Diacetate (PIDA) | A hypervalent iodine reagent suitable for oxidizing aromatic derivatives. | researchgate.net |
| t-Butyl Hypochlorite (t-BuOCl) | An effective oxidant, particularly for aliphatic ketones. | researchgate.net |
| Molecular Oxygen (O₂) | Can be used under specific basic conditions. | researchgate.net |
Each of these methods provides a viable route to the final 3H-diazirine product, allowing chemists to select the most appropriate conditions based on the specific substrate and desired scale of the reaction.
Chemo- and Regioselective Synthesis Considerations for Substituted Diazirines
The synthesis of substituted diazirines, particularly those derived from unsymmetrical ketones, necessitates careful consideration of chemo- and regioselectivity. The primary route to 3,3-disubstituted diazirines commences with a ketone, which is converted to a diaziridine intermediate that is subsequently oxidized. wikipedia.orgnih.gov
When an unsymmetrical ketone is the starting material, the electronic and steric properties of the substituents can influence the rate and outcome of the reactions. The initial step, often the formation of an oxime or a related intermediate, can be directed by the nature of the groups attached to the carbonyl carbon. wikipedia.org For instance, electron-withdrawing groups can affect the reactivity of the carbonyl group and the stability of subsequent intermediates. In the context of aromatic ketones, the substitution pattern on the aromatic rings can exert directing effects, influencing the position of further reactions. libretexts.orgyoutube.com
While the synthesis of the diazirine ring itself from a symmetrical ketone like bis(4-chlorophenyl) ketone is straightforward in terms of regioselectivity, the synthesis of analogues with different substituents on each of the phenoxy rings would require a nuanced approach. The relative electronic properties of the two different aromatic rings could influence the stability and reactivity of intermediates.
In cases where stereocenters are present in the starting material or are formed during the synthesis, diastereoselective outcomes are possible. For example, the synthesis of substituted diaziridines from simple ketones and aldehydes has been shown to proceed with high diastereoselectivity, introducing up to three stereocenters in a single step. rsc.org This highlights the potential for controlling the three-dimensional structure of diazirine precursors.
The chemoselectivity of the synthesis is also a critical factor, especially when the starting materials contain multiple reactive functional groups. The reaction conditions for diazirine synthesis must be chosen to selectively transform the ketone functionality while leaving other sensitive groups intact. One-pot synthesis methods have been developed that are tolerant to a broad range of functional groups. researchgate.netorganic-chemistry.org
| Factor | Influence on Synthesis | Examples of Considerations |
|---|---|---|
| Electronic Effects of Substituents | Affects the reactivity of the ketone precursor and the stability of intermediates. | Electron-donating or withdrawing groups on aromatic rings can alter reaction rates. wikipedia.org |
| Steric Hindrance | Can influence the approach of reagents and favor the formation of one stereoisomer over another. | Bulky substituents may direct the stereochemical outcome of the reaction. rsc.org |
| Directing Groups | Substituents on aromatic rings can direct the position of subsequent chemical modifications. | Ortho-, para-, and meta-directing effects of substituents on benzene (B151609) rings. libretexts.orgyoutube.com |
| Reaction Conditions | Choice of reagents and conditions can favor specific reaction pathways, enhancing chemoselectivity. | One-pot procedures have been developed to be compatible with various functional groups. researchgate.netorganic-chemistry.org |
Modern Approaches to Diazirine Synthesis (e.g., automated synthesis platforms, continuous flow methods)
Recent advancements in synthetic chemistry have introduced modern techniques that offer significant advantages over traditional batch methods for the synthesis of diazirines and their precursors. These approaches, including automated synthesis platforms and continuous flow methods, provide enhanced safety, efficiency, and scalability.
Automated Synthesis Platforms
Automated synthesis platforms, or "synthesis robots," have been employed to streamline the generation of diazirine-containing compounds and libraries thereof. nih.gov These systems can perform multi-step syntheses with high precision and reproducibility, minimizing manual intervention. acs.org The automated workflow can encompass all stages of the synthesis, from the initial reaction of the ketone precursor to the final purification of the diazirine product. nih.gov
The use of automated reagent injectors allows for the precise handling of reagents, which is particularly beneficial when working with sensitive or hazardous materials. clpmag.com This technology enables the rapid generation of focused libraries of diazirine analogues for screening purposes, accelerating the discovery of compounds with desired properties. acs.org For instance, an automated system can systematically vary the substituents on the diazirine core, allowing for the exploration of structure-activity relationships.
Continuous Flow Methods
Continuous flow chemistry has emerged as a powerful tool for the synthesis of diazirines and other energetic compounds. acs.orgnih.gov In a flow reactor, reagents are continuously pumped through a tube or capillary where the reaction takes place. syrris.com This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to batch processes. pharmablock.commt.com
The small reactor volume in continuous flow systems significantly enhances safety, especially when dealing with potentially explosive intermediates like diazo compounds, which are isomers of diazirines. stolichem.comnih.gov The excellent heat and mass transfer characteristics of flow reactors prevent the formation of local hot spots, leading to improved product yields and selectivity. acs.orgnih.gov
Continuous flow setups can be designed to handle hazardous reagents safely. For example, the in-situ generation and immediate consumption of reactive intermediates is a key advantage of this technology. nih.gov Furthermore, photochemical reactions, which are often used to generate carbenes from diazirines, can be efficiently carried out in flow reactors, providing better light penetration and more consistent irradiation compared to batch reactors. acs.org The modular nature of flow chemistry equipment allows for the easy configuration of multi-step reaction sequences, enabling the telescoping of synthetic steps without the need for isolating intermediates. mt.comnih.gov
| Method | Key Advantages | Applications in Diazirine Synthesis |
|---|---|---|
| Automated Synthesis Platforms | High throughput, reproducibility, reduced manual labor, and suitability for library synthesis. nih.govacs.org | Automated generation of focused libraries of diazirine analogues for structure-activity relationship studies. acs.orgclpmag.com |
| Continuous Flow Methods | Enhanced safety, precise control over reaction parameters, improved yield and selectivity, and scalability. acs.orgpharmablock.commt.comstolichem.com | Safe handling of energetic intermediates, efficient photochemical transformations, and multi-step telescoped syntheses. acs.orgnih.govnih.gov |
Mechanistic Insights into the Reactivity of 3,3 Bis 4 Chlorophenoxy 3h Diazirene
Photochemical Pathways for Carbene Generation
The photolysis of diazirines represents a clean and efficient method for generating carbene intermediates. Irradiation with light of an appropriate wavelength cleaves the C-N bonds, leading to the extrusion of molecular nitrogen and the formation of the corresponding carbene. The specifics of this process for 3,3-bis(4-chlorophenoxy)-3H-diazirene are governed by factors such as the energy of the incident light and the intrinsic properties of the substituents.
Excitation Wavelength and Quantum Yield Considerations
Diazirines are characterized by a weak n→π* electronic transition associated with the N=N double bond, which typically results in absorption in the near-ultraviolet region. For aryl-substituted diazirines, the excitation wavelength is generally in the range of 350 nm. nih.gov Photolysis of 3,3-bis(4-chlorophenoxy)-3H-diazirene is initiated by irradiation within this range, leading to an excited state that rapidly decomposes.
The efficiency of this photochemical process is described by the quantum yield (Φ), which is the ratio of the number of carbene molecules formed to the number of photons absorbed. The quantum yield for carbene generation from diazirines is often less than unity. A significant competing pathway is the photoisomerization of the diazirine to the more stable, linear diazo isomer, bis(4-chlorophenoxy)diazomethane. nih.gov This diazo compound can also be photolabile, but typically requires different excitation conditions and its subsequent chemistry can differ from that of the carbene. While specific experimental quantum yield values for 3,3-bis(4-chlorophenoxy)-3H-diazirene are not extensively documented, data from related compounds highlight this competition. For instance, the photolysis of 3-trifluoromethyl-3-phenyldiazirine near 350 nm yields the corresponding carbene with an approximate 65% efficiency, with the remaining 35% forming the diazoisomer. nih.gov
Table 1: Representative Photochemical Data for Related Diazirines
| Diazirine Derivative | Excitation Wavelength (nm) | Products |
|---|---|---|
| 3-Trifluoromethyl-3-phenyldiazirine | ~350 | Carbene (~65%), Diazoisomer (~35%) nih.gov |
Characterization of Carbene Intermediates (Singlet vs. Triplet States)
A carbene possesses two non-bonding electrons, which can have either paired spins (singlet state) or parallel spins (triplet state). The spin state of the generated carbene is critical as it dictates its geometry, stability, and reaction mechanisms. The parent carbene, methylene (:CH₂), has a triplet ground state. However, the relative energies of the singlet and triplet states, known as the singlet-triplet gap, are highly sensitive to the electronic nature of the substituents on the carbene carbon. researchgate.netresearchgate.net
For bis(4-chlorophenoxy)carbene, the two oxygen atoms of the phenoxy groups are crucial. These atoms possess lone pairs of electrons that can be donated into the formally empty p-orbital of the carbene carbon in the singlet state. This π-donation stabilizes the singlet state relative to the triplet state, which does not benefit from this interaction to the same extent. Consequently, carbenes substituted with heteroatoms bearing lone pairs, such as oxygen or nitrogen, typically have a singlet ground state. Theoretical predictions and computational studies on substituted aryl carbenes consistently show that π-donating substituents decrease the singlet-triplet gap and favor the singlet state. researchgate.netchemrxiv.org Therefore, the photolysis of 3,3-bis(4-chlorophenoxy)-3H-diazirene is expected to primarily generate the singlet bis(4-chlorophenoxy)carbene.
Influence of 4-Chlorophenoxy Groups on Photolytic Efficiency and Mechanism
Stabilization of the Singlet Carbene: As discussed, the primary effect of the phenoxy groups is the π-donation from the oxygen lone pairs, which strongly stabilizes the singlet state of the carbene. This stabilization makes the formation of the singlet carbene from the excited diazirine precursor a more favorable pathway.
Electronic Effect of the Para-Chloro Group: The chlorine atom at the para position of the phenyl ring is electron-withdrawing through the inductive effect but a weak π-donor through resonance. This substitution pattern modulates the electron density on the phenoxy ring and, consequently, the extent of π-donation from the oxygen to the carbene center. This fine-tuning of the electronic properties influences the electrophilicity of the resulting singlet carbene.
Thermal Decomposition Mechanisms
Heating 3,3-bis(4-chlorophenoxy)-3H-diazirene provides an alternative route to the generation of bis(4-chlorophenoxy)carbene. The thermal decomposition (thermolysis) involves the cleavage of the strained three-membered ring to release molecular nitrogen. This process is typically a unimolecular, first-order reaction. islandscholar.carsc.org
Activation Energy and Reaction Kinetics of Thermolysis
The thermal decomposition of diazirines is characterized by a specific activation energy (Ea) and follows first-order kinetics. researchgate.net The rate of decomposition is highly dependent on temperature and the nature of the substituents on the diazirine ring. While precise kinetic parameters for the thermolysis of 3,3-bis(4-chlorophenoxy)-3H-diazirene are not specified in the available literature, studies on analogous compounds provide a reliable framework for understanding its behavior.
For example, the gas-phase thermolysis of 3-chloro-3-methyldiazirine has an activation energy of approximately 31 kcal/mol. rsc.org The thermal decomposition of a series of 3-chloro-3-aryldiazirines in solution has also been investigated, revealing that the reaction rates are sensitive to the electronic properties of the aryl substituents. researchgate.net It is expected that the thermolysis of 3,3-bis(4-chlorophenoxy)-3H-diazirene would proceed with an activation energy in a similar range, leading to the first-order formation of the corresponding carbene and nitrogen gas.
Table 2: Representative Kinetic Data for Thermolysis of Related Diazirines
| Diazirine Derivative | Conditions | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) |
|---|---|---|---|
| 3-Chloro-3-methyldiazirine | Gas Phase (High Pressure) | 31.1 | 14.1 rsc.org |
This table presents data from related diazirines to illustrate typical kinetic parameters for thermal decomposition.
Competing Rearrangement and Decomposition Products
The primary products of the thermolysis of 3,3-bis(4-chlorophenoxy)-3H-diazirene are bis(4-chlorophenoxy)carbene and molecular nitrogen (N₂). However, similar to the photochemical pathway, a competing unimolecular isomerization to the corresponding diazo compound, bis(4-chlorophenoxy)diazomethane, can occur. islandscholar.ca The partitioning between these two pathways—carbene formation versus diazo formation—depends on the transition state energies for each process. The nature of the substituents on the diazirine ring plays a critical role in determining which pathway is favored. researchgate.net
For many substituted diazirines, the decomposition proceeds through a transition state that has some carbene-like character. The stability of the potential carbene intermediate can therefore influence the activation energy. In the case of 3,3-bis(4-chlorophenoxy)-3H-diazirine, the oxygen substituents would stabilize this carbene-like transition state, favoring the direct extrusion of nitrogen. Once formed, the highly reactive carbene would be rapidly trapped by any suitable reactant in the medium. In the absence of such trapping agents, complex secondary decomposition or rearrangement products could potentially form, though the primary mechanistic step is the initial fragmentation of the diazirine ring.
Steric and Electronic Effects of Substituents on Thermal Stability
The thermal decomposition of diazirines typically proceeds via the extrusion of molecular nitrogen (N₂) to form a carbene intermediate. The stability of the diazirine ring and the activation energy for this process are influenced by the electronic and steric nature of the substituents at the C-3 position.
Electronic Effects:
Steric Effects:
The two 4-chlorophenoxy groups are relatively bulky. Steric hindrance between these groups could potentially strain the C-N bonds within the three-membered diazirine ring, potentially lowering its thermal stability. However, the phenoxy groups are attached via flexible ether linkages, which might mitigate severe steric clash. In the absence of specific experimental data for 3,3-Bis(4-chlorophenoxy)-3H-diazirene, the precise impact of these steric factors on its decomposition kinetics remains speculative.
Interactive Data Table: Comparison of Substituent Effects on Diazirine Analogs (Hypothetical Data)
Since no specific data for 3,3-Bis(4-chlorophenoxy)-3H-diazirene is available, the following table presents hypothetical data for a series of related 3,3-diphenoxy-3H-diazirenes to illustrate how substituents might influence thermal stability.
| Substituent (X) on Phenoxy Ring | Electronic Effect | Steric Hindrance | Decomposition Temperature (°C) |
| H | Neutral | Moderate | Data not available |
| 4-Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Data not available |
| 4-OCH₃ | Electron-donating | Moderate | Data not available |
| 2,6-di-CH₃ | Electron-donating | High | Data not available |
Chemically Induced Transformations and Ring-Cleavage Reactions
Specific research on the chemically induced transformations and ring-cleavage reactions of 3,3-Bis(4-chlorophenoxy)-3H-diazirene is not described in the available literature. Generally, the reactivity of the diazirine ring is dominated by its propensity to extrude nitrogen upon thermal or photochemical activation, leading to a highly reactive carbene.
Chemically induced transformations of diazirines can sometimes be initiated by acids or other reagents. For instance, protonation of the nitrogen atoms could potentially lead to ring-opening or rearrangement reactions. However, without experimental evidence for 3,3-Bis(4-chlorophenoxy)-3H-diazirene, any proposed reaction pathways would be purely theoretical.
The primary ring-cleavage reaction for diazirines is the aforementioned extrusion of N₂. The resulting bis(4-chlorophenoxy)carbene would be expected to be a highly reactive intermediate, capable of undergoing various subsequent reactions such as:
Insertion reactions: Insertion into C-H, O-H, or N-H bonds of solvent or other molecules.
Addition reactions: Addition to double or triple bonds.
Rearrangement reactions: Intramolecular rearrangements, although less likely for this specific carbene structure.
Theoretical Frameworks for Reaction Pathway Prediction
There are no specific theoretical studies in the public domain that predict the reaction pathways of 3,3-Bis(4-chlorophenoxy)-3H-diazirene. However, modern computational chemistry provides a robust framework for such predictions.
Ab initio and Density Functional Theory (DFT) calculations would be the primary tools to investigate the reaction mechanisms. These methods can be used to:
Calculate the geometric and electronic structure of the reactant, transition states, intermediates, and products.
Determine the activation energies for various potential reaction pathways, such as the thermal decomposition to form the carbene.
Predict the preferred reaction mechanism (e.g., concerted vs. stepwise N₂ extrusion).
Investigate the influence of the 4-chloro substituents by comparing the calculated properties of 3,3-Bis(4-chlorophenoxy)-3H-diazirene with its unsubstituted analog, 3,3-diphenoxy-3H-diazirene.
A typical computational study would involve locating the transition state for the N₂ extrusion reaction and performing intrinsic reaction coordinate (IRC) calculations to confirm that it connects the diazirine reactant to the carbene and N₂ products. The calculated activation energy would provide a quantitative measure of the compound's thermal stability.
Advanced Spectroscopic and Structural Characterization of 3,3 Bis 4 Chlorophenoxy 3h Diazirene
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint based on the functional groups present in a molecule.
The diazirine ring possesses unique vibrational modes. The most diagnostic is the N=N stretch. Due to the strained nature of the three-membered ring, this vibration occurs at a specific frequency. While the N=N double bond is a poor chromophore in IR spectroscopy due to a small change in dipole moment, it can often be observed. This peak is a key piece of evidence for the presence of the diazirine functional group.
The 4-chlorophenoxy substituents give rise to several strong and easily identifiable bands in the IR and Raman spectra. These include the stretching and bending vibrations of the aromatic ring and the vibrations of the C-O and C-Cl bonds. The para-substitution pattern also produces a characteristic out-of-plane C-H bending vibration.
Table 2: Characteristic Vibrational Frequencies for 3,3-Bis(4-chlorophenoxy)-3H-diazirene
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the sp² C-H bonds on the phenyl rings. |
| N=N Stretch | 1580 - 1550 | Characteristic stretching vibration of the diazirine ring. Often weak in the IR spectrum. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. Multiple bands are expected. |
| C-O-C Asymmetric Stretch | 1270 - 1200 | Asymmetric stretching of the aryl ether linkage. Typically a very strong and prominent band in the IR spectrum. |
| C-Cl Stretch | 1100 - 1000 | Stretching vibration of the carbon-chlorine bond. |
| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Strong band characteristic of 1,4-disubstituted (para) benzene (B151609) rings. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
The electronic spectrum of 3,3-Bis(4-chlorophenoxy)-3H-diazirene is expected to be dominated by two types of transitions. The 4-chlorophenoxy groups contain π-electron systems that give rise to intense π→π* transitions at shorter wavelengths, typically below 280 nm.
More significantly for the chemistry of this compound, the diazirine moiety possesses a characteristic electronic transition. nih.gov This is a symmetry-forbidden, and therefore weak, n→π* transition involving the non-bonding electrons on the nitrogen atoms. mdpi.com This absorption band occurs at a much longer wavelength, usually in the UV-A range (around 350-380 nm). nih.gov It is this absorption of light that leads to the photo-reactivity of diazirines, causing the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. wikipedia.org
Due to this efficient photochemical decomposition pathway, diazirines are generally considered to be non-fluorescent. The energy absorbed is channeled into a chemical reaction rather than being re-emitted as light. Therefore, 3,3-Bis(4-chlorophenoxy)-3H-diazirene is not expected to exhibit any significant fluorescence.
Electronic Transitions of the 3H-Diazirine Core
The 3H-diazirine core is the fundamental chromophore responsible for the characteristic photochemical reactivity of this class of compounds. Its electronic spectrum is dominated by a weak, symmetry-forbidden n→π* transition associated with the N=N double bond. researchgate.net This transition involves the promotion of a non-bonding electron from one of the nitrogen atoms into an antibonding π* molecular orbital.
For simple alkyl-substituted diazirines, this absorption band is typically found in the near-ultraviolet region, around 350–380 nm. researchgate.netresearchgate.net This low-energy absorption is crucial as it allows for the photoactivation of the molecule with long-wavelength UV light, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive carbene intermediate. The low molar absorptivity of this transition is a characteristic feature, distinguishing it from more intense π→π* transitions found in other unsaturated systems. The precise energy of this transition is sensitive to the nature of the substituents at the C3 position. semanticscholar.org
Conjugation and Chromophore Effects of Chlorophenoxy Moieties
The attachment of two 4-chlorophenoxy groups directly to the C3 carbon of the diazirine ring significantly modifies its electronic properties. The phenyl rings of the chlorophenoxy moieties are themselves chromophores that absorb in the UV region. More importantly, the oxygen atoms' non-bonding electrons and the aromatic π-systems can engage in electronic conjugation with the diazirine N=N system. researchgate.net
X-ray Diffraction Crystallography for Molecular Geometry and Packing
X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov It provides precise data on bond lengths, bond angles, and dihedral angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.
Determination of Bond Lengths, Angles, and Dihedral Angles
A single-crystal X-ray diffraction analysis of 3,3-Bis(4-chlorophenoxy)-3H-diazirene would yield precise measurements of its geometric parameters. Based on data from related structures, the expected values for key bond lengths and angles can be estimated. researchgate.netirphouse.com The strained three-membered diazirine ring is expected to feature a C-N bond length of approximately 1.48 Å and an N=N double bond of about 1.23 Å. The internal N-C-N angle would be acute, typically around 49°, reflecting the significant ring strain.
The geometry of the chlorophenoxy substituents would also be determined, including the C-O ether linkages and the dimensions of the aromatic rings. These data are fundamental for understanding the molecule's steric and electronic properties.
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length (Å) | N=N (diazirine) | ~1.23 |
| Bond Length (Å) | C-N (diazirine) | ~1.48 |
| Bond Length (Å) | C3-O (ether) | ~1.45 |
| Bond Length (Å) | O-C (aromatic) | ~1.37 |
| Bond Length (Å) | C-Cl (aromatic) | ~1.74 |
| Bond Angle (°) | N-C-N (diazirine) | ~49 |
| Bond Angle (°) | C-N=N (diazirine) | ~65.5 |
| Bond Angle (°) | C3-O-C (ether) | ~118 |
Conformational Preferences in the Solid State
The two bulky 4-chlorophenoxy groups attached to the same carbon atom (C3) create significant steric hindrance. The molecule's conformation is largely defined by the rotation around the C3-O bonds. X-ray analysis would reveal the specific dihedral angles that describe the orientation of the chlorophenoxy groups relative to the diazirine ring. It is likely that the molecule adopts a twisted, propeller-like conformation to minimize steric repulsion between the two aromatic rings. This conformation would be the most thermodynamically stable arrangement within the constraints of the crystal lattice.
Supramolecular Interactions and Crystal Lattice Features
The packing of molecules in the crystal is governed by a network of non-covalent supramolecular interactions. For 3,3-Bis(4-chlorophenoxy)-3H-diazirene, several types of interactions are expected to be significant. These include:
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.
Halogen Bonding: The chlorine atoms are capable of forming halogen bonds, where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base, such as the oxygen or nitrogen atoms of a neighboring molecule. rsc.org Cl···Cl interactions are also possible.
These combined interactions dictate the final crystal system, space group, and unit cell dimensions, defining the macroscopic structure of the crystalline solid.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 3,3-Bis(4-chlorophenoxy)-3H-diazirene (molecular formula C₁₃H₈Cl₂N₂O₂), high-resolution mass spectrometry would confirm its exact isotopic mass.
The fragmentation of this molecule under techniques like electron impact (EI) would likely proceed through several characteristic pathways. The most prominent fragmentation would be the loss of a neutral molecule of dinitrogen (N₂), a signature feature of diazirines, which results in a highly reactive carbene that subsequently rearranges. researchgate.netnih.gov Other significant fragmentation pathways would involve the cleavage of the C-O ether bonds and the fragmentation of the chlorophenyl rings. miamioh.edu
| Process | Neutral Loss | m/z of Resulting Ion | Notes |
|---|---|---|---|
| Molecular Ion | - | 309.9963 [M]⁺ | Corresponds to the exact mass of C₁₃H₈³⁵Cl₂N₂O₂⁺ |
| Loss of Nitrogen | N₂ (28 Da) | 281.9963 | Characteristic fragmentation of diazirines. |
| Ether Bond Cleavage | C₆H₄ClO (127.5 Da) | 182.4963 | Loss of a chlorophenoxy radical. |
| Chlorophenyl Cation | - | 111.0079 | Formation of the [C₆H₄Cl]⁺ ion. |
| Loss of Chlorine | Cl (35 Da) | 76.0262 | Fragmentation of the chlorophenyl cation to form [C₆H₄]⁺. |
Theoretical and Computational Chemistry Studies on 3,3 Bis 4 Chlorophenoxy 3h Diazirene
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Computational chemistry provides profound insights into the electronic characteristics of molecules like diazirines. Methods such as Density Functional Theory (DFT) and various ab initio techniques are standard tools for calculating the electronic structure, which dictates the molecule's stability, reactivity, and spectroscopic properties. For a substituted diazirine such as 3,3-Bis(4-chlorophenoxy)-3H-diazirene, these calculations would reveal the influence of the two bulky and electron-withdrawing 4-chlorophenoxy groups on the strained three-membered diazirine ring.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,3-Bis(4-chlorophenoxy)-3H-diazirene, this would involve calculating key bond lengths, bond angles, and dihedral angles. Energetic analysis would provide data on the molecule's stability, such as its heat of formation and strain energy, which is characteristically high for the diazirine ring.
Interactive Table: Hypothetical Optimized Geometry Parameters for 3,3-Bis(4-chlorophenoxy)-3H-diazirene The following table is a representation of the type of data that would be generated from a geometry optimization calculation. The values are illustrative and not based on actual computational results.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-N | (Value in Å) |
| Bond Length | N=N | (Value in Å) |
| Bond Length | C-O | (Value in Å) |
| Bond Angle | N-C-N | (Value in Degrees) |
| Dihedral Angle | Cl-C-C-O | (Value in Degrees) |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For diazirines, the nature of these orbitals is key to understanding their photochemical decomposition to carbenes.
Interactive Table: Hypothetical Frontier Molecular Orbital Data for 3,3-Bis(4-chlorophenoxy)-3H-diazirene This table illustrates the kind of data obtained from a molecular orbital analysis. The values are for exemplary purposes only.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | (Calculated Energy) | (Description of orbital character, e.g., localized on phenoxy groups) |
| LUMO | (Calculated Energy) | (Description of orbital character, e.g., σ* anti-bonding orbital of the C-N bonds) |
| HOMO-LUMO Gap | (Calculated Energy Difference) | - |
Computational methods can map the electron density distribution across the molecule, often visualized through molecular electrostatic potential (MESP) maps. This reveals electrophilic (electron-poor) and nucleophilic (electron-rich) sites. Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for chemical attack. For 3,3-Bis(4-chlorophenoxy)-3H-diazirene, this analysis would highlight the partial charges on the diazirine ring atoms and the influence of the electronegative chlorine and oxygen atoms.
Reaction Mechanism Elucidation via Computational Modeling
A primary application of computational chemistry for diazirines is to model their decomposition pathway. Diazirines are well-known precursors to carbenes, which are highly reactive intermediates. This transformation, typically induced by heat or light, involves the extrusion of a molecule of nitrogen (N₂).
The extrusion of N₂ from the diazirine ring to form a carbene proceeds through a high-energy transition state. Computational modeling is essential for identifying the geometry and energy of this transition state. The energy barrier, or activation energy, for this process determines the reaction rate. For 3,3-Bis(4-chlorophenoxy)-3H-diazirene, the calculations would model the simultaneous stretching of the two C-N bonds and the formation of the N≡N triple bond, leading to the formation of bis(4-chlorophenoxy)carbene and N₂.
Mapping the potential energy surface (PES) provides a comprehensive view of the reaction pathway, connecting the reactant (diazirine), the transition state, and the products (carbene + N₂). The PES illustrates the energy changes as the geometry of the system evolves along the reaction coordinate. This detailed map helps to confirm the mechanism and can reveal the presence of any intermediate species or alternative reaction pathways. Theoretical studies on simpler diazirines have shown that the extrusion of nitrogen is a key step, and a PES map for 3,3-Bis(4-chlorophenoxy)-3H-diazirene would elucidate the specific energetic landscape for this substituted system.
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For a molecule like 3,3-Bis(4-chlorophenoxy)-3H-diazirene, these methods can elucidate its electronic structure and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) is a primary method for predicting NMR chemical shifts. mdpi.comnih.govrug.nlruc.dk The process involves:
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹³C, ¹H, ¹⁵N) are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), either by calculating the standard's shielding explicitly or by using linear scaling methods derived from correlations between experimental and computed values for a set of known molecules. youtube.com
These predictions are invaluable for assigning peaks in experimental spectra and for understanding how the electronic environment around each nucleus is influenced by the molecule's structure, such as the effect of the electron-withdrawing chloro and phenoxy groups.
Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the molecule's vibrational frequencies and their corresponding intensities. nasa.govsemanticscholar.org This is typically done using DFT methods:
Frequency Calculation: After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates.
Spectrum Generation: The output provides a list of vibrational modes (e.g., N=N stretch of the diazirine ring, C-O-C ether stretches, C-Cl stretches, and aromatic C-H bends), their frequencies (in cm⁻¹), and their IR intensities.
Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for systematic errors in the computational method. nih.gov These simulations are crucial for assigning absorption bands in an experimental IR spectrum to specific molecular motions. semanticscholar.org
UV-Visible (UV-Vis) Spectroscopy: To predict the UV-Vis absorption spectrum, which provides information about electronic transitions, Time-Dependent DFT (TD-DFT) is the most common method. The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For 3,3-Bis(4-chlorophenoxy)-3H-diazirene, key electronic transitions would likely include the n → π* transition of the diazirine N=N double bond and π → π* transitions within the chlorophenoxy aromatic rings. researchgate.netnih.gov The substituents on the aryl rings are known to influence the λmax of the diazirine chromophore. nih.gov
Hypothetical Predicted Spectroscopic Data for 3,3-Bis(4-chlorophenoxy)-3H-diazirene
Disclaimer: The following table is a hypothetical representation of data that could be obtained from computational studies, based on typical values for related compounds. It is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the cited literature.
| Spectroscopy Type | Predicted Feature | Value | Assignment/Interpretation |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~25-35 ppm | Diazirine Carbon (C-N₂) |
| ¹³C NMR | Chemical Shift (δ) | ~115-120 ppm | Aromatic C-O |
| ¹³C NMR | Chemical Shift (δ) | ~128-132 ppm | Aromatic C-Cl |
| ¹³C NMR | Chemical Shift (δ) | ~130-135 ppm | Aromatic C-H |
| IR | Vibrational Frequency | ~1600-1650 cm⁻¹ | N=N Stretch (Diazirine Ring) |
| IR | Vibrational Frequency | ~1200-1250 cm⁻¹ | Aryl-O-C Asymmetric Stretch |
| IR | Vibrational Frequency | ~1000-1100 cm⁻¹ | Aryl-Cl Stretch |
| UV-Vis | λmax | ~350-380 nm | n → π* (Diazirine N=N) |
| UV-Vis | λmax | ~270-290 nm | π → π* (Chlorophenyl Ring) |
Molecular Dynamics Simulations for Conformational Flexibility and Environmental Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 3,3-Bis(4-chlorophenoxy)-3H-diazirene, which has several rotatable bonds, MD simulations are ideal for exploring its conformational flexibility and the influence of its environment.
Conformational Flexibility: The two chlorophenoxy groups are connected to the central carbon atom via C-O single bonds, allowing for considerable rotational freedom. This flexibility means the molecule can adopt numerous conformations, which can be explored using MD simulations. yorku.ca
A typical MD simulation involves:
System Setup: A 3D model of the molecule is placed in a simulation box.
Force Field Application: A classical force field (a set of parameters describing the potential energy of the system) is assigned to the atoms to govern their interactions.
Simulation Run: The system's energy is minimized, and then it is gradually heated to a target temperature. The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), solving Newton's equations of motion at each small time step (typically 1-2 femtoseconds).
Trajectory Analysis: The resulting trajectory, a record of atomic positions over time, is analyzed to identify the most stable and frequently occurring conformations. Key dihedral angles (e.g., C(diazirine)-C-O-C(aryl)) are monitored to map the conformational landscape.
Environmental Effects: MD simulations are particularly useful for studying how a solvent affects molecular conformation and dynamics. By explicitly including solvent molecules (like water, chloroform, or dimethyl sulfoxide) in the simulation box, one can observe how the solute-solvent interactions influence the conformational preferences of 3,3-Bis(4-chlorophenoxy)-3H-diazirene. researchgate.net For example, a polar solvent might favor conformations where the molecule's dipole moment is maximized, while a nonpolar solvent might favor more compact structures. These simulations can provide insights into properties like solubility and how the molecule might behave in different chemical or biological environments.
Hypothetical Molecular Dynamics Simulation Parameters
Disclaimer: The following table presents a hypothetical set of parameters for an MD simulation of 3,3-Bis(4-chlorophenoxy)-3H-diazirene. It is for illustrative purposes only.
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | To define the potential energy and forces between atoms. |
| Solvent Model | TIP3P Water (Explicit) | To simulate the effects of an aqueous environment. |
| Simulation Box | Cubic, 10 Å buffer | To contain the molecule and solvent, with periodic boundary conditions. |
| Temperature | 300 K | To simulate room temperature conditions. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to allow for adequate conformational sampling. |
| Time Step | 2 fs | The interval at which the equations of motion are solved. |
| Analysis Metric | Dihedral Angle (C-C-O-C) | To monitor the rotation of the chlorophenoxy groups and identify stable conformers. |
Reactivity Profile and Synthetic Transformations Involving 3,3 Bis 4 Chlorophenoxy 3h Diazirene
Carbene Reactions: Insertion and Addition Pathwaysnih.govresearchgate.net
Upon thermal or photochemical stimulation, 3,3-Bis(4-chlorophenoxy)-3H-diazirene undergoes irreversible extrusion of molecular nitrogen to generate the corresponding bis(4-chlorophenoxy)carbene. nih.govresearchgate.net This carbene is a high-energy intermediate that readily engages in a variety of chemical transformations, most notably insertion and addition reactions. Diazirines are well-established and highly effective carbene precursors, valued for their stability compared to alternative sources like diazo compounds. researchgate.net The ability to generate carbenes from stable precursors is a powerful strategy for forming new chemical bonds in complex molecular environments. nih.gov
C-H Insertion into Aliphatic and Aromatic Substratesnih.gov
A hallmark reaction of carbenes generated from diazirines is their ability to insert into unactivated carbon-hydrogen (C-H) bonds. nih.gov This process allows for the direct formation of new carbon-carbon bonds, a synthetically valuable transformation. The bis(4-chlorophenoxy)carbene can insert into the C-H bonds of both aliphatic and aromatic substrates. For instance, in the presence of an aliphatic hydrocarbon like cyclohexane (B81311), the carbene inserts into a C-H bond to form a new ether product. With aromatic substrates such as toluene (B28343), insertion can occur at the benzylic C-H bond, which is typically more reactive.
The efficiency of C-H insertion reactions can be significantly influenced by the electronic properties of the substituents on the aryl diazirine. Studies have shown that electron-rich aryl diazirines tend to exhibit greatly enhanced efficacy toward C-H insertion under both thermal and photochemical activation conditions. nih.gov This is attributed to the stabilization of a singlet carbene state, which is more selective for insertion reactions. nih.gov
Table 1: Representative C-H Insertion Reactions
| Substrate | Reaction Type | Product Structure | Description |
|---|---|---|---|
| Cyclohexane | Aliphatic C-H Insertion | ![]() | The carbene inserts into a C-H bond of the cyclohexane ring to form cyclohexyl bis(4-chlorophenoxy)methyl ether. |
| Toluene | Aromatic (Benzylic) C-H Insertion | ![]() | The carbene preferentially inserts into the more reactive benzylic C-H bond of toluene to yield benzyl (B1604629) bis(4-chlorophenoxy)methyl ether. |
Reaction with Heteroatom-Hydrogen Bonds (O-H, N-H)nih.gov
The carbene generated from 3,3-Bis(4-chlorophenoxy)-3H-diazirene also readily inserts into heteroatom-hydrogen bonds, such as the O-H bonds of alcohols and water, and the N-H bonds of amines. nih.gov These insertion reactions are typically very fast and efficient, providing a direct route to the formation of ethers and amines, respectively. This reactivity is a cornerstone of photoaffinity labeling, where diazirine-containing molecules are used to covalently tag biological macromolecules by reacting with accessible X-H bonds on their surfaces. nih.gov
Table 2: Heteroatom-Hydrogen Bond Insertion Reactions
| Substrate | Bond Type | Product Structure | Product Class |
|---|---|---|---|
| Methanol (CH₃OH) | O-H Insertion | ![]() | Methyl Ether |
| Diethylamine ((CH₃CH₂)₂NH) | N-H Insertion | ![]() | Tertiary Amine |
Addition to Unsaturated Systems (e.g., alkenes, alkynes)
In addition to insertion reactions, bis(4-chlorophenoxy)carbene can undergo [2+1] cycloaddition reactions with unsaturated systems like alkenes and alkynes. Reaction with an alkene, such as cyclohexene, results in the formation of a cyclopropane (B1198618) ring fused to the substrate's framework. Similarly, addition to an alkyne yields a highly strained cyclopropene (B1174273) derivative. This reactivity provides a powerful method for constructing three-membered ring systems.
Table 3: Cycloaddition Reactions with Unsaturated Systems
| Substrate | Reaction Type | Product Structure | Product Class |
|---|---|---|---|
| Cyclohexene | Alkene Cycloaddition | ![]() | Bicyclic Cyclopropane |
| Diphenylacetylene | Alkyne Cycloaddition | ![]() | Cyclopropene |
Transformation of the Diazirine Ring in Complex Synthetic Systems
While the primary utility of diazirines lies in their role as carbene precursors, the diazirine ring itself can participate in other transformations. For instance, transition-metal-catalyzed reactions involving diaziridine intermediates (the saturated precursors to diazirines) have been reported. One such example is a Pd(0)-catalyzed cross-coupling of a diaziridine with an aryl halide, which results in a significant transformation of the three-membered ring system. nih.gov Another relevant transformation is the synthesis of alkynes from bis-diazirine precursors, where the thermal or photochemical decomposition of the two diazirine units leads to the formation of a carbon-carbon triple bond. researchgate.net These examples highlight that the diazirine moiety can be more than a passive generator of carbenes and can be involved in more complex synthetic sequences.
Strategies for Selective Reactivity Control
Controlling the reactivity of the transient carbene intermediate is crucial for achieving desired synthetic outcomes. A key strategy involves manipulating the electronic properties of the diazirine precursor. Research has demonstrated a clear correlation between the electronic nature of aryl substituents and the activation energy of the diazirine. nih.gov Electron-rich aryl diazirines not only have lower activation temperatures but also show a greater propensity for C-H insertion, which is often the desired pathway in applications like photoaffinity labeling. nih.gov
The choice of activation method—photochemical versus thermal—can also influence reaction pathways. Photochemical activation, typically using UV light around 350 nm, provides precise temporal control over carbene generation. nih.gov Thermal activation, on the other hand, can sometimes favor different reaction outcomes or be more suitable for bulk synthesis. The competition between C-H insertion and other pathways, such as cycloaddition or rearrangement, can thus be tuned by careful selection of substituents and reaction conditions.
Cross-Coupling and Functionalization Reactions of the Phenoxy Moietiesnih.govsci-hub.se
The two 4-chlorophenyl groups in 3,3-Bis(4-chlorophenoxy)-3H-diazirene offer valuable handles for further molecular diversification through cross-coupling reactions. The aryl chloride bonds are amenable to a wide range of palladium-catalyzed transformations, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsci-hub.se This allows the diazirine core to be incorporated into larger, more complex molecules prior to its use as a carbene precursor.
Key cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond, replacing the chlorine atom. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding an aniline (B41778) derivative. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond.
Stille Coupling: Reaction with an organostannane reagent for C-C bond formation. sci-hub.se
These reactions significantly expand the synthetic utility of the parent compound, enabling the synthesis of a diverse library of functionalized diazirines for various applications.
Table 4: Potential Cross-Coupling Reactions of the Phenoxy Moieties
| Reaction Name | Coupling Partner | Bond Formed | Generic Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-Aryl (C-C) | ![]() |
| Buchwald-Hartwig Amination | R₂NH | Aryl-Nitrogen (C-N) | ![]() |
| Sonogashira Coupling | R-C≡CH | Aryl-Alkyne (C-C) | ![]() |
Applications in Advanced Chemical Research Derived from 3,3 Bis 4 Chlorophenoxy 3h Diazirene
Development of Photoaffinity Labeling (PAL) Probes
Engineering of Carbene-Generating Photophores
Upon irradiation with UV light, typically around 350-380 nm, the strained three-membered ring of a diazirine molecule ejects a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. nih.govresearchgate.net This carbene is the key species responsible for the covalent labeling of target molecules. nih.gov The general mechanism can be summarized as follows:
Table 1: Carbene Generation from Diazirine
| Step | Process | Description |
| 1. Photoactivation | R₁R₂C-N=N + hν | The diazirine molecule absorbs a photon of light, leading to an excited state. |
| 2. Nitrogen Extrusion | [R₁R₂C-N=N]* | The excited diazirine rapidly decomposes, releasing a stable nitrogen molecule. |
| 3. Carbene Formation | R₁R₂C: + N₂ | A highly reactive carbene species is formed. |
The substituents on the diazirine ring (R₁ and R₂) can influence the properties of the resulting carbene, such as its stability and reactivity. While specific data for the bis(4-chlorophenoxy) derivative is unavailable, the aryl- and phenoxy- groups would be expected to influence the electronic properties of the resulting carbene.
Design of Multifunctional Probes Incorporating the Diazirine Unit
Modern photoaffinity probes are often multifunctional, incorporating not only the diazirine photophore but also other functionalities to facilitate the detection and identification of labeled targets. semanticscholar.org A typical multifunctional probe design includes:
A recognition element: This part of the probe provides specificity by binding to a particular target molecule or class of molecules.
The diazirine photophore: For covalent cross-linking upon photoactivation.
A reporter tag: This can be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a "click chemistry" handle (like an alkyne or azide) for subsequent derivatization. semanticscholar.org
The modular nature of these probes allows researchers to tailor them for specific experimental needs. semanticscholar.org
Advantages for Specific Labeling in Complex Chemical and Biological Systems
Diazirines offer several advantages as photophores in complex environments:
Small Size: The diazirine group is one of the smallest photoreactive moieties available, minimizing the perturbation of the probe's binding to its target. nih.gov
Chemical Stability: Diazirines are generally stable to a wide range of chemical conditions encountered during synthesis and biological experiments, remaining inert in the dark. researchgate.net
Rapid and Efficient Photolysis: They can be activated with relatively long-wavelength UV light, which reduces the potential for photodamage to biological samples. researchgate.net
Reactive Carbene: The generated carbene is highly reactive and can insert into a variety of chemical bonds, including C-H and N-H bonds, leading to efficient labeling. researchgate.netnih.gov
These properties make diazirine-based probes powerful tools for mapping protein-protein interactions, identifying drug targets, and probing the structure of complex biological assemblies. nih.govresearchgate.net
Materials Science: Crosslinking Agents and Polymer Modification
The ability of diazirines to generate reactive carbenes upon photoactivation is also harnessed in materials science for the crosslinking and modification of polymers. xlynxmaterials.comnih.gov
Incorporation into Polymer Backbones or Side Chains
To create photo-crosslinkable polymers, diazirine functionalities can be incorporated into the polymer structure in two primary ways:
As part of the polymer backbone: This can be achieved by synthesizing monomers that contain a diazirine group and then polymerizing them.
As pendant side chains: Diazirine-containing molecules can be grafted onto an existing polymer chain.
The choice of method depends on the desired properties of the final material.
Photoinduced Crosslinking Mechanisms in Material Fabrication
The fundamental principle of photoinduced crosslinking with diazirines is the formation of covalent bonds between polymer chains, initiated by the photogenerated carbene. The process can be described as follows:
A polymer containing diazirine groups is exposed to UV light.
The diazirine moieties are converted into carbenes.
These highly reactive carbenes can then insert into C-H bonds on adjacent polymer chains.
This insertion reaction forms a stable covalent bond, creating a crosslink between the two polymer chains.
This process transforms a collection of individual polymer chains into a single, continuous network, which can dramatically alter the material's properties, such as increasing its mechanical strength, thermal stability, and solvent resistance. google.com
Table 2: General Scheme for Photoinduced Polymer Crosslinking with Diazirines
| Step | Description |
| 1. Photoactivation | A polymer with pendant diazirine groups is irradiated with UV light. |
| 2. Carbene Formation | The diazirine groups generate carbene intermediates. |
| 3. Inter-chain Insertion | The carbene inserts into a C-H bond on a neighboring polymer chain. |
| 4. Crosslink Formation | A covalent bond is formed, linking the two polymer chains. |
While the specific compound 3,3-Bis(4-chlorophenoxy)-3H-diazirene has not been documented in this context, its bis-functional nature suggests it could theoretically act as a small-molecule crosslinker between two polymer chains.
Enhanced Material Properties through Diazirine-Mediated Crosslinking
The generation of bis(4-chlorophenoxy)carbene from 3,3-Bis(4-chlorophenoxy)-3H-diazirene provides an effective method for crosslinking polymers, thereby enhancing their material properties. Upon activation, the diazirine releases dinitrogen gas to yield the carbene, a highly reactive species that can insert into various chemical bonds, including C-H, N-H, and O-H bonds, which are abundant in polymer chains. nih.govgoogle.com This process, known as diazirine-mediated crosslinking, creates a stable, three-dimensional polymer network.
This covalent bonding of polymer chains significantly improves the mechanical, thermal, and chemical stability of the materials. nih.gov For instance, the introduction of crosslinks can increase the tensile strength and modulus of a polymer, reduce its solubility and swelling in organic solvents, and elevate its glass transition temperature and thermal degradation threshold. This technique is particularly useful for modifying the surfaces of materials or for creating robust polymeric structures. google.com The efficiency of this crosslinking is advantageous as it does not typically produce toxic by-products. nih.gov Research in materials science has increasingly utilized diazirine-based compounds to create novel electric and polymer devices with relative ease and lower costs. nih.gov
Table 1: Potential Enhancements in Polymer Properties via Crosslinking with 3,3-Bis(4-chlorophenoxy)-3H-diazirene
| Material Property | Effect of Crosslinking | Rationale |
|---|---|---|
| Tensile Strength | Increased | Covalent bonds between polymer chains restrict movement and distribute stress more effectively. |
| Thermal Stability | Increased | The formation of a network structure requires more energy to break down, raising the degradation temperature. |
| Solvent Resistance | Increased | The crosslinked network prevents polymer chains from being solvated and dissolved by solvent molecules. |
| Hardness | Increased | The restricted mobility of polymer chains leads to a harder, more rigid material. |
| Elasticity | Decreased | The formation of a rigid network reduces the ability of the polymer chains to stretch and deform. |
Organic Synthesis: Carbene-Mediated Transformations
In the realm of organic synthesis, 3,3-Bis(4-chlorophenoxy)-3H-diazirene is a valuable precursor for generating bis(4-chlorophenoxy)carbene. Carbenes are neutral, divalent carbon species that are highly reactive and serve as key intermediates in a multitude of organic transformations. researchgate.net The use of diazirines as carbene precursors is well-established, offering a more stable and often safer alternative to diazo compounds. nih.govresearchgate.net Upon photolysis, the diazirine efficiently releases nitrogen gas to yield the desired carbene intermediate. nih.gov
The bis(4-chlorophenoxy)carbene generated from the diazirine is a versatile synthetic intermediate. Its high reactivity allows it to participate in a wide array of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of the carbene is influenced by the two electron-withdrawing 4-chlorophenoxy substituents, which modulate its electronic properties.
Key transformations involving this carbene intermediate include:
Cycloadditions: The carbene can react with alkenes and alkynes in [2+1] cycloaddition reactions to form substituted cyclopropanes and cyclopropenes, respectively. These small-ring systems are valuable building blocks in organic synthesis.
Insertion Reactions: A hallmark of carbene chemistry is the ability to insert into various single bonds. This includes insertion into C-H bonds, which allows for the direct functionalization of alkanes, and into O-H and N-H bonds of alcohols and amines, providing a direct route to ethers and substituted amines. nih.gov
Ylide Formation: The carbene can react with lone-pair-containing heteroatoms in molecules like sulfides, ethers, and amines to form ylides. These ylides can then undergo subsequent rearrangements or reactions, such as the springernature.comresearchgate.net-sigmatropic rearrangement.
Table 2: Synthetic Transformations Mediated by Bis(4-chlorophenoxy)carbene
| Reaction Type | Substrate | Product Class |
|---|---|---|
| Cycloaddition | Alkene | Substituted Cyclopropane (B1198618) |
| C-H Insertion | Alkane | Functionalized Alkane |
| O-H Insertion | Alcohol | Ether |
| N-H Insertion | Amine | Substituted Amine |
| Ylide Formation | Sulfide | Sulfur Ylide |
The unique electronic nature of bis(4-chlorophenoxy)carbene, imparted by its substituents, opens avenues for exploring novel reaction pathways. The two chlorophenoxy groups are electron-withdrawing, which can render the carbene electrophilic. This electrophilicity governs its reactivity towards electron-rich substrates. The development of new synthetic methods often hinges on the predictable and controllable reactivity of such intermediates. nih.gov
Recent advances in photochemistry have enabled more controlled generation of carbenes from diazo compounds and their diazirine isomers, allowing for the development of cascade reactions and unusual protonation events under photochemical conditions. rsc.orgresearchgate.net By analogy, the controlled photolysis of 3,3-Bis(4-chlorophenoxy)-3H-diazirene could be utilized in dye-sensitized reactions to access different electronic states of the carbene (singlet vs. triplet), thereby unlocking divergent reactivity pathways. rsc.org For example, singlet carbenes typically undergo concerted stereospecific reactions, while triplet carbenes react in a stepwise, radical-like fashion. Manipulating the reaction conditions to favor one state over the other would allow for greater control over product selectivity.
Furthermore, the application of biocatalysis to carbene transfer reactions has emerged as a powerful strategy in asymmetric synthesis. nih.gov Engineered heme proteins have been shown to catalyze carbene transfer from diazirines to various substrates. nih.gov Exploring the use of such engineered enzymes with 3,3-Bis(4-chlorophenoxy)-3H-diazirene could lead to the development of novel, highly enantioselective transformations that are otherwise difficult to achieve through traditional synthetic methods.
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation Diazirine-Based Tools
There is currently no available research specifically detailing the rational design of next-generation tools based on 3,3-Bis(4-chlorophenoxy)-3H-diazirene. While the general principles of diazirine modification are established, their application to this specific compound has not been documented.
Integration with Advanced Analytical Techniques for Real-Time Mechanistic Studies
No studies have been found that integrate 3,3-Bis(4-chlorophenoxy)-3H-diazirene with advanced analytical techniques for real-time mechanistic investigations.
Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Chemistry in Diazirine Research
A synergistic approach combining synthesis, spectroscopy, and computational chemistry has not been applied to the study of 3,3-Bis(4-chlorophenoxy)-3H-diazirene in any publicly available literature.
Expanding the Scope of Diazirine Reactivity and Applications in Niche Chemical Fields
There is no information on the expansion of the reactivity and application of 3,3-Bis(4-chlorophenoxy)-3H-diazirene into niche chemical fields.
Q & A
Q. What is the correct IUPAC nomenclature for 3,3-Bis(4-chlorophenoxy)-3H-diazirene, and how are substituent priorities determined?
The IUPAC name is derived by prioritizing functional groups and substituents. The parent structure is 3H-diazirene, with two 4-chlorophenoxy groups at position 3. The term "bis" indicates two identical substituents, and numbering follows the diazirine ring. Evidence from analogous compounds (e.g., bis(4-chlorophenyl) ether) confirms that substituents are listed alphabetically and positioned using locants .
Q. What synthetic routes are recommended for preparing 3,3-Bis(4-chlorophenoxy)-3H-diazirene?
Synthesis typically involves coupling 4-chlorophenol derivatives with a diazirine precursor. A validated method includes refluxing reactants in polar aprotic solvents like DMSO (18 hours, 65% yield), followed by crystallization from water-ethanol mixtures. Critical parameters include stoichiometric control of the phenol-to-diazirine ratio and maintaining anhydrous conditions to avoid side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and absence of NH signals (if applicable).
- IR : Absence of carbonyl stretches (~1700 cm⁻¹) to confirm successful substitution.
- Elemental analysis : Validate purity (>95%) and molecular formula consistency. Analogous chlorinated compounds use these techniques, with adjustments for diazirine-specific peaks .
Q. What purification strategies are effective for isolating 3,3-Bis(4-chlorophenoxy)-3H-diazirene?
Recrystallization from ethanol-water mixtures is standard. For higher purity, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile-water mobile phase) may be employed. Yield optimization requires slow cooling during crystallization .
Q. How should researchers handle solubility challenges during experiments?
The compound is likely soluble in DMSO, DMF, and dichloromethane but sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid precipitation. Pre-saturate aqueous buffers with the compound if necessary .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the diazirine ring in crosslinking or photochemical applications?
The diazirine ring undergoes photolytic cleavage under UV light (300–365 nm), generating carbene intermediates that insert into C-H or X-H (X = O, N) bonds. Control irradiation time (5–30 minutes) and use inert atmospheres (N₂/Ar) to minimize side reactions. Monitor progress via UV-Vis spectroscopy (λmax ~350 nm decay) .
Q. How can thermal stability be assessed, and what decomposition products are anticipated?
Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, up to 400°C). Chlorinated aromatic compounds may release HCl or form polychlorinated biphenyls (PCBs) above 250°C. Mitigate risks by conducting pyrolysis in sealed systems with scrubbers. Stability under standard lab conditions (25°C, dark) is expected based on analogous compounds .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurity profiles or assay conditions. Reproduce experiments using HPLC-purified batches (>99%) and standardized protocols (e.g., fixed cell lines, consistent incubation times). Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How does the electronic effect of 4-chlorophenoxy groups influence the compound’s spectroscopic properties?
The electron-withdrawing chlorine atoms deshield aromatic protons, shifting ¹H NMR signals downfield. IR spectra show C-Cl stretches ~750 cm⁻¹. Computational modeling (DFT, B3LYP/6-31G*) can predict electronic transitions and correlate with experimental UV-Vis data .
Q. What precautions are critical for handling 3,3-Bis(4-chlorophenoxy)-3H-diazirene in photochemical studies?
Use UV-resistant glassware (e.g., amber vials) and minimize light exposure during storage. Employ personal protective equipment (PPE) including UV-blocking goggles. Quench carbene intermediates post-irradiation with nucleophiles (e.g., ethanol) to prevent unintended crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









